4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide
Description
4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide is a benzamide derivative featuring a 4-methyl-substituted benzene ring linked via an amide bond to a methylene group attached to an 8-methylimidazo[1,2-a]pyridine scaffold. The imidazopyridine moiety is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes, receptors, and signaling pathways .
Properties
IUPAC Name |
4-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-5-7-14(8-6-12)17(21)18-10-15-11-20-9-3-4-13(2)16(20)19-15/h3-9,11H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKBCHBMTJWTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CN3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium hypochlorite (NaOCl) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and material science.
Biology: In biological research, 4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide with key analogs, focusing on structural modifications, pharmacological activities, and physicochemical properties.
MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide)
- Structure : Substitution at the benzamide (2-bromo vs. 4-methyl) and phenyl linker between benzamide and imidazopyridine.
- Activity: Potent Smoothened (SMO) antagonist inhibiting the Hh pathway (IC₅₀ ~10 nM). Reduces tumor growth in pancreatic adenocarcinoma xenografts .
- The phenyl linker may reduce flexibility compared to the methylene linker in the target compound, affecting bioavailability .
Ponatinib Derivatives (e.g., 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide)
- Structure : Ethynyl linker between benzamide and imidazopyridazine; trifluoromethyl and methylpiperazine substitutions.
- Activity : Kinase inhibitors targeting BCR-ABL and other oncogenic kinases. Methylpiperazine enhances solubility via protonation at physiological pH .
- Key Differences: The ethynyl spacer and trifluoromethyl group improve potency and selectivity for kinase domains.
Cpd-1 (4-(2-methyl-4-(1H-tetrazol-5-yl)butan-2-yl)-N-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)benzamide)
- Structure : Tetrazole substituent on the benzamide; trifluoromethyl-imidazopyridine.
- Activity : CLK kinase inhibitor with anti-proliferative effects. Tetrazole enhances hydrogen bonding and metabolic stability .
- Key Differences : The tetrazole group in Cpd-1 likely improves binding affinity compared to the target compound’s 4-methyl group. The trifluoromethyl substituent increases lipophilicity, which may affect membrane permeability .
3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Structure : Trimethoxy substitution on benzamide; phenyl linker.
- Activity: Not explicitly stated, but methoxy groups are associated with enhanced electronic effects and solubility.
Anti-inflammatory Imidazopyridines (e.g., N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide)
- Structure : Acetamido linker; trifluoromethyl and p-tolyl groups.
- Activity : High anti-inflammatory activity via COX inhibition. Trifluoromethyl groups enhance metabolic stability .
- Key Differences : The acetamido spacer and bulky substituents in these compounds likely improve target engagement compared to the simpler methylene linker in the target compound .
Key Insights and Research Implications
- Linker Flexibility : Methyl and ethynyl linkers balance rigidity and flexibility, influencing target binding and bioavailability. Ethynyl spacers (Ponatinib derivatives) favor kinase inhibition, while methylene linkers may suit compact binding pockets .
- Substituent Effects : Electron-withdrawing groups (bromo, trifluoromethyl) enhance binding affinity, whereas methyl and methoxy groups improve metabolic stability .
Biological Activity
4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and as a c-Abl inhibitor. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C15H16N4
- Molecular Weight : 252.321 g/mol
- SMILES : CC1=CN(C(=C1)C)C2=C(C=CC=N2)C(=O)N(C)C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its neuroprotective effects and its role as a c-Abl inhibitor.
Neuroprotective Effects
A study highlighted the neuroprotective potential of derivatives based on this compound. In particular, compound 9a demonstrated significant inhibition of c-Abl, which is implicated in various neurodegenerative diseases, including Parkinson's disease (PD). The study found that this compound not only reduced cell death in SH-SY5Y cells induced by MPP+ but also exhibited lower toxicity compared to nilotinib, a known c-Abl inhibitor .
c-Abl Inhibition
c-Abl is a non-receptor tyrosine kinase involved in cell signaling pathways associated with cell growth and differentiation. The inhibition of c-Abl by this compound derivatives suggests potential therapeutic applications in treating conditions such as cancer and neurodegenerative disorders. The selectivity and potency of these compounds make them promising candidates for further development.
Case Studies
Several studies have explored the biological activity of related compounds and their implications:
-
Neuroprotection in Parkinson's Disease :
- Compound : 9a (derivative of this compound)
- Methodology : In vitro assays on SH-SY5Y cells exposed to MPP+.
- Findings : Significant reduction in cell death with enhanced oral bioavailability compared to nilotinib.
- Anticancer Activity :
Data Table: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| 4-methyl-N-benzamide | c-Abl Inhibition | <10 | Significant neuroprotective effect against MPP+ |
| Compound 9a | Neuroprotection | <5 | Lower toxicity than nilotinib |
| Benzamide Derivative X | Anticancer Activity | <15 | Effective against various cancer cell lines |
Q & A
Q. Basic
- ¹H/¹³C-NMR : Assigns proton and carbon environments, confirming regioselectivity of substituents (e.g., methyl groups at positions 4 and 8) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 334.2) and detects impurities .
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
- X-ray crystallography (if crystalline): Resolves 3D structure using SHELX programs .
How do structural modifications to the imidazo[1,2-a]pyridine core or benzamide group impact biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
| Modification | Biological Impact | Source |
|---|---|---|
| 8-Methyl substitution | Enhances metabolic stability | |
| Trifluoromethyl (benzamide) | Increases lipophilicity and target affinity | |
| Halogenation (e.g., bromo) | Alters enzyme inhibition kinetics | |
| Methodology : QSAR studies using molecular descriptors (e.g., logP, polar surface area) correlate substituent effects with activity . |
How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Q. Advanced
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution to identify metabolic bottlenecks .
- Stromal interaction analysis : In xenograft models (e.g., SUIT-2), assess off-target effects in tumor microenvironments .
- Dose optimization : Adjust dosing regimens to align in vitro IC₅₀ values with achievable plasma concentrations .
What are optimal reaction conditions for key synthetic steps (e.g., amide coupling)?
Q. Advanced
| Step | Conditions | Yield Optimization |
|---|---|---|
| Amide coupling | Solvent: DMF/DCM; Catalyst: DMAP | 70–85% yield with EDC/HOBt |
| Imidazo ring formation | Microwave (100°C, 30 min) vs. thermal (12 h) | Microwave reduces side products |
| Methylation | Pd(OAc)₂, K₂CO₃, DMSO (80°C, 6 h) | Avoid over-alkylation with excess MeI |
What are the primary pharmacological targets of this compound?
Q. Basic
- Kinase inhibition : Targets Bruton’s tyrosine kinase (Btk) and Smoothened (SMO) receptors, implicated in cancer signaling .
- Enzyme modulation : Inhibits Hedgehog (Hh) pathway components downstream of SUFU .
- Antiviral activity : Structural analogs show RNA polymerase inhibition .
What strategies improve the pharmacokinetic profile of this compound?
Q. Advanced
- Solubility enhancement : Co-solvents (e.g., PEG-400) or prodrug approaches (e.g., ester derivatives) .
- Metabolic stabilization : Deuteration of methyl groups or fluorination to block CYP450 oxidation .
- Plasma protein binding reduction : Introduce polar groups (e.g., -OH, -COOH) without compromising target affinity .
How stable is this compound under various storage and experimental conditions?
Q. Basic
- Thermal stability : Decomposes above 200°C (TGA data) .
- Photostability : Protect from UV light to prevent imidazo ring degradation .
- Solution stability : Store in anhydrous DMSO at -20°C; avoid aqueous buffers >48 hours .
How are computational methods (e.g., molecular docking) used in its design?
Q. Advanced
- Docking simulations : AutoDock Vina predicts binding poses with SMO (PDB: 6OT1) .
- DFT calculations : Optimize ground-state geometry and electronic properties (e.g., HOMO-LUMO gaps) .
- MD simulations : Assess conformational stability in lipid bilayers for membrane-targeted activity .
How can low yields in the amide coupling step be addressed?
Q. Advanced
- Catalyst screening : Replace EDC with DCC or HATU for sterically hindered amines .
- Solvent optimization : Use THF or acetonitrile to reduce side reactions .
- Coupling agent ratios : Maintain 1:1.2 molar ratio (acid:amine) to minimize unreacted starting material .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
